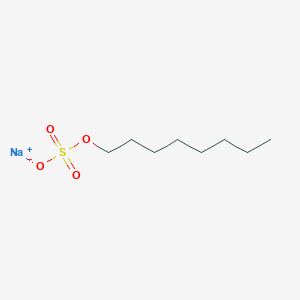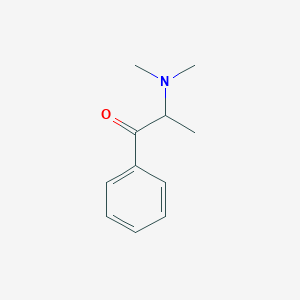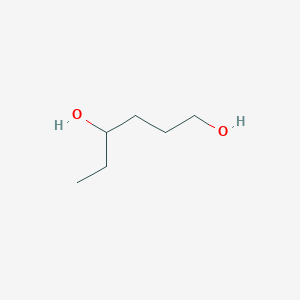![molecular formula C6H15BO3S3 B092762 TRIS[2-MERCAPTOETHYL] ORTHOBORATE CAS No. 15582-80-6](/img/structure/B92762.png)
TRIS[2-MERCAPTOETHYL] ORTHOBORATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRIS[2-MERCAPTOETHYL] ORTHOBORATE, also known as this compound, is an organoboron compound with the molecular formula C6H15BO3S3. This compound is characterized by the presence of three 2-mercaptoethyl groups attached to a borate core. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
TRIS[2-MERCAPTOETHYL] ORTHOBORATE can be synthesized through the reaction of boric acid with 2-mercaptoethanol. The reaction typically involves the following steps:
Mixing: Boric acid is mixed with 2-mercaptoethanol in a suitable solvent such as toluene.
Heating: The mixture is heated under reflux conditions to facilitate the reaction.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure tri(2-mercaptoethyl) borate.
Industrial Production Methods
In an industrial setting, the production of tri(2-mercaptoethyl) borate may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography may be employed.
化学反応の分析
Types of Reactions
TRIS[2-MERCAPTOETHYL] ORTHOBORATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to yield thiol derivatives.
Substitution: The mercaptoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted borate esters.
科学的研究の応用
TRIS[2-MERCAPTOETHYL] ORTHOBORATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and as a protecting group for thiols.
Biology: The compound is employed in biochemical studies to investigate the interactions of boron-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which tri(2-mercaptoethyl) borate exerts its effects involves the interaction of the borate core with various molecular targets. The mercaptoethyl groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The borate core can also participate in coordination chemistry, forming stable complexes with transition metals.
類似化合物との比較
Similar Compounds
Tri(2,2,2-trifluoroethyl) borate: Similar in structure but with trifluoroethyl groups instead of mercaptoethyl groups.
Trimethyl borate: Contains methyl groups instead of mercaptoethyl groups.
Triethyl borate: Contains ethyl groups instead of mercaptoethyl groups.
Uniqueness
TRIS[2-MERCAPTOETHYL] ORTHOBORATE is unique due to the presence of mercaptoethyl groups, which impart distinct chemical reactivity and properties. These groups enable the compound to participate in thiol-specific reactions, making it valuable in various chemical and biological applications.
特性
CAS番号 |
15582-80-6 |
|---|---|
分子式 |
C6H15BO3S3 |
分子量 |
242.2 g/mol |
IUPAC名 |
tris(2-sulfanylethyl) borate |
InChI |
InChI=1S/C6H15BO3S3/c11-4-1-8-7(9-2-5-12)10-3-6-13/h11-13H,1-6H2 |
InChIキー |
WWOWUKPIQFKJRO-UHFFFAOYSA-N |
SMILES |
B(OCCS)(OCCS)OCCS |
正規SMILES |
B(OCCS)(OCCS)OCCS |
Key on ui other cas no. |
15582-80-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















